molecular formula C7H13F3O B2613224 (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248210-28-6

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol

Cat. No.: B2613224
CAS No.: 2248210-28-6
M. Wt: 170.175
InChI Key: DMPWRRNBKZAOBY-YFKPBYRVSA-N
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Description

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4,4,4-trifluoro-2,3,3-trimethylbutanal.

    Reduction: The aldehyde group in the precursor is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The resulting product is purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The process is optimized for yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are used under acidic conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly used.

Major Products:

    Oxidation: Formation of 4,4,4-trifluoro-2,3,3-trimethylbutanal or 4,4,4-trifluoro-2,3,3-trimethylbutanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Different alcohol derivatives based on the extent of reduction.

Scientific Research Applications

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2,3,3-trimethylbutanal
  • 4,4,4-Trifluoro-2,3,3-trimethylbutanone
  • 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Comparison: (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWRRNBKZAOBY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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